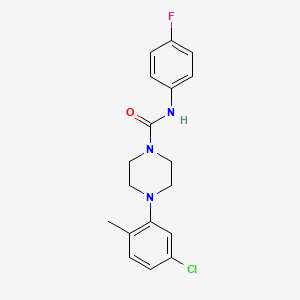

![molecular formula C21H23N3O4S2 B2461728 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897487-48-8](/img/structure/B2461728.png)

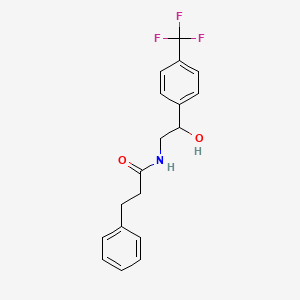

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical substance with the molecular formula C27H27N3O2S. It’s a derivative of benzothiazole, which is a heterocyclic compound that has been of interest in medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds . Further studies would be needed to fully understand the chemical reactions specific to this compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Electrochemical syntheses of arylthiobenzazoles involved the electrochemical oxidation of related compounds, suggesting potential pathways for synthesizing variants of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (Amani & Nematollahi, 2012).

- Microwave-assisted synthesis provided an efficient, eco-friendly method for synthesizing structurally related compounds, demonstrating potential green chemistry applications for similar compounds (Said et al., 2020).

- Detailed synthesis of a potent PPARpan agonist involved related compounds, indicating the compound's relevance in synthetic pathways for pharmacologically active molecules (Guo et al., 2006).

Crystal Structure and Computational Analysis

- Studies on related piperazine derivatives included single crystal X-ray diffraction and computational density functional theory (DFT) calculations, highlighting the importance of structural analysis in understanding the compound’s properties (Kumara et al., 2017).

Pharmaceutical Research

- Pyrazoles containing similar structures were synthesized, indicating the compound's relevance in the development of pharmaceutical agents, particularly as σ1 receptor antagonists for pain management (Díaz et al., 2020).

- Derivatives of similar compounds were synthesized and evaluated for anti-inflammatory activity, suggesting potential applications in developing anti-inflammatory agents (Ahmed et al., 2017).

- Azole-containing piperazine derivatives were synthesized and tested for antibacterial, antifungal, and cytotoxic activities, indicating the compound’s potential utility in antimicrobial and anticancer research (Gan et al., 2010).

Anticancer Evaluation

- Polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant anticancer activity, suggesting the potential for related compounds in cancer research (Turov, 2020).

- Novel tetrazole-piperazinesulfonamide hybrid compounds were screened for antiproliferative activity against various cancer cell lines, highlighting the compound's relevance in the development of new antiproliferative agents (Kommula et al., 2018).

Neuroprotective Activities

- New edaravone derivatives containing a benzylpiperazine moiety showed significant neuroprotective activities, suggesting potential applications in treating cerebral ischemic stroke (Gao et al., 2022).

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-8-9-17(28-2)19-20(15)29-21(22-19)24-12-10-23(11-13-24)18(25)14-30(26,27)16-6-4-3-5-7-16/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJNJKGUQMZPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)

![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)

![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)

![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)